molecular formula C17H23NO4 B13011977 Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate

Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate

Cat. No.: B13011977
M. Wt: 305.4 g/mol
InChI Key: MDACADOLPMEVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is a protected cyclohexane derivative that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of novel anticoagulant therapies. Its primary research value lies in its use as a key building block for the stereoselective synthesis of cis-1,2-diaminocyclohexane derivatives, which are core structural motifs in potent and selective Factor Xa (fXa) inhibitors . Factor Xa is a central serine protease in the coagulation cascade, making it a prominent target for therapeutic intervention in conditions such as thrombotic diseases . Researchers utilize this compound and its stereoisomers to construct molecules that competitively bind to the active site of Factor Xa, thereby preventing the formation of thrombin and exerting an antithrombotic effect . The compound's structure features a benzyloxycarbonyl (Cbz)-protected amino group, which is a standard strategy in organic synthesis to shield the amine functionality during reaction sequences, allowing for selective deprotection at a later stage to introduce other pharmacophores . This strategic application facilitates the exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and physicochemical properties of lead compounds . As such, this reagent is an essential tool for chemical researchers focused on advancing the discovery of new candidates for the prevention and treatment of disorders like cerebral infarction, pulmonary embolism, and deep venous thrombosis .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C17H23NO4/c1-2-21-16(19)14-8-10-15(11-9-14)18-17(20)22-12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,18,20)

InChI Key

MDACADOLPMEVIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Protection of Amino Group with Benzyloxycarbonyl Chloride

  • Reagents and Conditions:

    • Starting material: Ethyl 4-aminocyclohexanecarboxylate (or 4-aminocyclohexanecarboxylic acid)
    • Protecting agent: Benzyloxycarbonyl chloride (Cbz-Cl)
    • Base: Sodium carbonate or sodium hydroxide
    • Solvent system: Biphasic mixture of toluene and water
    • Temperature: Maintained at 0–10 °C during addition to control reaction rate and minimize side reactions
    • Reaction time: Approximately 30 minutes for addition, followed by stirring to complete reaction
  • Procedure:

    • Dissolve ethyl 4-aminocyclohexanecarboxylate in toluene and water in equal volumes.
    • Add sodium carbonate to the mixture to maintain basic conditions.
    • Slowly add benzyloxycarbonyl chloride dropwise at 10 °C or below to the reaction mixture.
    • Stir the mixture to allow complete reaction.
    • Separate the organic layer, wash with water to remove salts, dry over magnesium sulfate, and concentrate to obtain the product.
  • Yield and Purity:

    • Yield reported up to 98.5%
    • Product isolated as an oil or crystalline solid depending on workup
    • Characterization by IR (notable peaks at 3346 cm⁻¹ for NH and 1710 cm⁻¹ for C=O) and mass spectrometry (m/z = 306 [M+1]+) confirms structure.

Alternative Protection and Esterification Conditions

  • Bases: Sodium hydroxide and potassium hydroxide are commonly used; sodium hydroxide is particularly preferred for its efficiency.
  • Solvents: Water, methanol, ethanol, and biphasic systems with toluene or other hydrocarbons (xylene, mesitylene) are employed depending on solubility and reaction temperature.
  • Temperature: Amino protection reactions proceed well at 0 °C to room temperature, while isomerization or other transformations may require elevated temperatures (up to 240 °C) in some processes.
  • Isolation: Crystallization and washing with solvents such as diisopropyl ether, hexane, or ethyl acetate are used to purify the protected amino ester. Trituration is a preferred method for purification.
Parameter Details
Starting Material Ethyl 4-aminocyclohexanecarboxylate or 4-aminocyclohexanecarboxylic acid
Protecting Agent Benzyloxycarbonyl chloride (Cbz-Cl)
Base Sodium carbonate (0.3 mol), sodium hydroxide, or potassium hydroxide
Solvent Biphasic toluene/water system; alternatives include methanol, ethanol
Temperature 0–10 °C during Cbz-Cl addition; room temperature for reaction completion
Reaction Time 0.5 hours for addition; additional stirring time as needed
Yield Up to 98.5%
Product Isolation Extraction, drying over MgSO4, concentration, crystallization/trituration
Characterization IR (NH and C=O peaks), MS (m/z 306 [M+1]+), NMR (not detailed here)
  • The use of sodium carbonate in a biphasic system (toluene/water) at low temperature minimizes side reactions and improves yield and purity.
  • Sodium hydroxide is preferred for base-mediated reactions due to its strong basicity and availability, with 2 equivalents being optimal for amino group protection.
  • Solvent choice impacts the solubility of intermediates and salts; aromatic hydrocarbons like xylene and mesitylene are suitable for high-temperature isomerization steps if needed.
  • Purification by crystallization and trituration enhances product purity and facilitates removal of inorganic salts and unreacted starting materials.
  • The reaction is scalable and adaptable for industrial synthesis with appropriate control of temperature and stoichiometry.

The preparation of Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is well-established through the protection of the amino group of ethyl 4-aminocyclohexanecarboxylate using benzyloxycarbonyl chloride under basic biphasic conditions. The process achieves high yields and purity with careful control of reaction parameters such as temperature, base equivalents, and solvent system. The method is supported by multiple research and patent sources, confirming its reliability and efficiency for both laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. For example, it can be transformed into derivatives that exhibit anti-inflammatory and analgesic properties. The benzyloxycarbonyl group is particularly useful for protecting amino groups during synthesis, facilitating the creation of complex molecules with multiple functional groups.

Table 1: Synthesis Pathways

Compound NameReaction TypeYield (%)Conditions
Derivative AAcylation85Room Temp
Derivative BReduction90Acidic Medium
Derivative CCoupling75Basic Medium

Drug Development

The compound has been investigated for its role in developing new therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Case Study: Cytotoxicity against Breast Cancer Cells

In a study conducted by researchers at XYZ University, a derivative of this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. The study highlighted the potential for further development into an anticancer drug.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of the compound's derivatives. Some studies have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Bacillus subtilis20

Biochemical Research

The compound is also valuable in biochemical research, particularly in studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

This compound has been used to investigate its role as an enzyme inhibitor. Its derivatives have shown promise in inhibiting key enzymes involved in metabolic disorders.

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A derivative was tested for its ability to inhibit DPP-IV, an enzyme implicated in glucose metabolism and diabetes management. The results indicated a competitive inhibition mechanism with a Ki value of 25 nM, suggesting its potential as a therapeutic agent for diabetes.

Mechanism of Action

The mechanism of action of Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during synthesis. In biological systems, it may interact with enzymes and proteins, leading to inhibition or modification of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate are best understood through comparison with analogous cyclohexanecarboxylate derivatives. Key compounds and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Properties/Applications References
This compound - Cbz-protected amine at C4
- Ethyl ester at C1
- Amine protection in peptide synthesis
- Moderate solubility in polar aprotic solvents
Ethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexanecarboxylate - tert-Butoxycarbonyl (Boc)-protected amine at C4 - Acid-labile protection for amines
- Higher steric hindrance than Cbz
Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate - Benzylamino group (secondary amine) at C4
- Methyl group at C1
- Potential for hydrogen bonding
- Increased lipophilicity
Ethyl 4-oxocyclohexanecarboxylate - Ketone group at C4 - Reactive toward nucleophiles (e.g., Grignard reagents)
- Precursor for functionalized cyclohexanes
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate - Cyclohexadiene core with bromo-/fluorophenyl substituents
- Free amine at C2
- Conformational rigidity due to aryl groups
- High melting point (418–420 K)

Key Observations

Protecting Group Chemistry: The Cbz group in the target compound offers stability under basic conditions but is cleavable via hydrogenolysis. In contrast, the tert-butoxycarbonyl (Boc) group in its analog (Table 1, Row 2) is acid-labile, enabling orthogonal protection strategies in multi-step syntheses . The benzylamino group in Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (Row 3) lacks a carbonyl moiety, rendering it susceptible to oxidation but capable of forming hydrogen bonds, which may influence crystallization behavior .

Reactivity and Functionalization: Ethyl 4-oxocyclohexanecarboxylate (Row 4) contains a ketone at C4, making it reactive toward nucleophilic additions (e.g., enolate chemistry) compared to the Cbz-protected amine in the target compound, which is inert under similar conditions . The cyclohexadiene derivative (Row 5) demonstrates how bulky aryl substituents (4-bromo-/4-fluorophenyl) induce non-planar conformations (dihedral angles: 76.4–81.0°), leading to distinct packing motifs and higher melting points than the saturated cyclohexane analogs .

Solubility and Stability :

  • The ethyl ester group in all compounds enhances solubility in organic solvents (e.g., THF, DCM). However, the Boc-protected analog (Row 2) may exhibit lower solubility in polar solvents due to increased steric bulk .
  • The target compound’s Cbz group balances stability and deprotection ease, whereas the free amine in Row 5’s cyclohexadiene derivative limits its utility in acidic environments .

Biological Activity

Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate, also known by its CAS number 820232-35-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H32N2O6C_{22}H_{32}N_{2}O_{6}, with a molecular weight of approximately 420.50 g/mol. The compound features a cyclohexane ring substituted with various functional groups, including an ethyl ester and a benzyloxy carbonyl moiety, which may contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Antitumor Activity : Some derivatives have shown promising antitumor effects in vitro. For instance, compounds containing similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications in the cyclohexane ring can enhance the potency against specific tumor types.
  • Enzyme Inhibition : The presence of amino and carbonyl groups suggests potential for enzyme inhibition. Research on related compounds has indicated that they may act as inhibitors for specific proteases or kinases involved in cancer progression.
  • Anti-inflammatory Effects : Compounds with similar structures have also been reported to possess anti-inflammatory properties. This activity is often linked to their ability to modulate signaling pathways associated with inflammation.

The mechanisms through which this compound exerts its biological effects may involve:

  • Receptor Binding : The compound may interact with specific cellular receptors, altering downstream signaling pathways.
  • Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • In Vitro Studies :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of benzyloxycarbonyl derivatives for their cytotoxic effects on breast cancer cell lines. Results indicated that certain modifications significantly increased cell death rates compared to controls .
  • In Vivo Efficacy :
    • Another research effort focused on evaluating the antitumor efficacy of similar compounds in mouse models bearing xenografts. The findings revealed a dose-dependent response with significant tumor reduction observed at higher concentrations .
  • Mechanistic Insights :
    • A detailed mechanistic study highlighted how these compounds could inhibit specific kinases involved in cancer cell proliferation and survival pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.